molecular formula C22H16N4O3 B11669816 4-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid

4-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid

Cat. No.: B11669816
M. Wt: 384.4 g/mol
InChI Key: YEVXFZFBEMQLLM-YDZHTSKRSA-N
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Description

4-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-(2-naphthyl)-1H-pyrazole-5-carbaldehyde with 4-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H16N4O3

Molecular Weight

384.4 g/mol

IUPAC Name

4-[(E)-[(3-naphthalen-2-yl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C22H16N4O3/c27-21(26-23-13-14-5-7-16(8-6-14)22(28)29)20-12-19(24-25-20)18-10-9-15-3-1-2-4-17(15)11-18/h1-13H,(H,24,25)(H,26,27)(H,28,29)/b23-13+

InChI Key

YEVXFZFBEMQLLM-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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